molecular formula C22H19FN6O3 B2990211 5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921884-14-2

5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2990211
CAS No.: 921884-14-2
M. Wt: 434.431
InChI Key: WEBBNFAQQBAQQU-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a useful research compound. Its molecular formula is C22H19FN6O3 and its molecular weight is 434.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research into similar compounds has focused on innovative synthesis techniques and the chemical reactions they undergo. For example, studies on fluoroquinolones from imidoylketenes and iminopropadienones highlight methods for generating fluoroquinolones, which are crucial in developing pharmaceuticals and agrochemicals (B. Fulloon & C. Wentrup, 2009). These processes demonstrate the compound's potential applications in creating novel chemical entities with specific biological or physical properties.

Pharmaceutical Research

While direct information on the specified compound's use in pharmaceuticals was not found, the research on structurally related triazole derivatives reveals their significance in drug discovery. For instance, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives indicate their potential in developing new antibacterial agents (H. Bektaş et al., 2007). This suggests that compounds with similar structural features may be explored for their biological activities, contributing to the search for new therapeutic agents.

Material Science and Chemical Analysis

Compounds with triazole cores are also researched for their applications in material science and as analytical reagents. Studies on the synthesis of fluorescent triazolinediones for high-performance liquid chromatography illustrate the use of triazole derivatives in analytical chemistry, facilitating the detection and quantification of various chemical entities (K. Shimada & T. Mizuguchi, 1992). This highlights the potential for similar compounds to be used in developing new analytical tools and materials with specific fluorescence properties for scientific research.

Mechanism of Action

The compound is a eugeroic and a weak dopamine reuptake inhibitor . This suggests that it may enhance wakefulness by increasing dopamine levels in the brain, although the exact mechanism of action is not specified in the search results.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O3/c1-26-19-17(20(30)27(2)22(26)31)28(12-13-4-8-15(23)9-5-13)21-25-24-18(29(19)21)14-6-10-16(32-3)11-7-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBNFAQQBAQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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